Piperazine, 1-heptyl-4-phenyl-
Description
Piperazine, 1-heptyl-4-phenyl-, is a piperazine derivative substituted with a heptyl chain at the 1-position and a phenyl group at the 4-position. The heptyl chain introduces significant lipophilicity, which may enhance membrane permeability and tissue distribution but reduce aqueous solubility. The phenyl group contributes aromaticity, enabling π-π interactions in biological targets.
Properties
CAS No. |
112898-90-5 |
|---|---|
Molecular Formula |
C17H28N2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-heptyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H28N2/c1-2-3-4-5-9-12-18-13-15-19(16-14-18)17-10-7-6-8-11-17/h6-8,10-11H,2-5,9,12-16H2,1H3 |
InChI Key |
NNCTTWHALHGFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-heptyl-4-phenyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process results in the formation of piperazine as a co-product . The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-heptyl-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Piperazine, 1-heptyl-4-phenyl- can lead to the formation of corresponding ketones or alcohols, while reduction can yield amines or hydrocarbons .
Scientific Research Applications
Piperazine, 1-heptyl-4-phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-heptyl-4-phenyl- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the target organism .
Comparison with Similar Compounds
Substituent Chain Length and Spacer Effects
Key Findings :
- Piperazine-Substituted Quinolones (): Ethylene (CH₂CH₂) or methylene (CH₂) spacers between piperazine and the quinolone core improve aqueous solubility (80 μM at pH 2.0–6.5) compared to direct attachment (e.g., compound 8a, solubility <20 μM). The heptyl chain in 1-heptyl-4-phenyl-piperazine lacks a polar spacer, likely reducing solubility but increasing lipophilicity.
- Antimalarial Activity (): Piperazine moieties at the 7-position of quinolones show potent activity (EC₅₀ = 1–10 nM), while 6-position analogues are nearly inactive. This highlights the critical role of substituent positioning, suggesting that the 1- and 4-positions in 1-heptyl-4-phenyl-piperazine may optimize target engagement.
Table 1: Impact of Chain Length/Spacer on Solubility and Activity
Aromatic vs. Heteroaromatic Substitutents
Key Findings :
- Pyridinyl vs. Phenyl (): Sulfur-containing ethyl piperazines with pyridinyl groups (e.g., 1-(2-(pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazine) are synthesized via nucleophilic substitution.
- Benzhydrylpiperazine () : The bulky benzhydryl group (two phenyl rings) in 7c may sterically hinder receptor access but improve binding avidity through hydrophobic interactions.
Table 2: Aromatic Substituent Comparisons
Electronic Effects of Substituents
Key Findings :
- Electron-Withdrawing Groups (): Nitro (NO₂) and sulfonyl (SO₂) groups reduce piperazine basicity. For example, 1-(2-methyl-4-(methylsulfonyl)-6-nitrophenyl)piperazine () has a pKa influenced by electron-withdrawing effects, altering protonation states and solubility.
- Methoxy Groups () : 2-Methoxyphenylpiperazine derivatives (e.g., compound 6 ) exhibit serotonin receptor affinity, where the methoxy group’s electron-donating nature may enhance binding.
Table 3: Electronic Effects on Piperazine Derivatives
Pharmacological Activity and Receptor Binding
Key Findings :
- Serotonin/Norepinephrine Ligands (): Piperazine nitrogens in compounds like I-4 and II-4 are critical for hydrogen-bond acceptor (HA) features in 5-HT/NE receptor models. The heptyl chain’s hydrophobicity may enhance blood-brain barrier penetration but reduce polar interactions.
- CCR5 Antagonists () : Piperazine derivatives with methyl and trifluoromethylphenyl groups (e.g., Sch-350634 ) show oral bioavailability and selectivity. The heptyl chain’s length may similarly improve pharmacokinetics but requires optimization for target specificity.
Steric and Positional Effects
Key Findings :
- MT-45 (): 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) demonstrates analgesic activity.
- Positional Isomerism (): Antimalarial quinolones lose activity when piperazine shifts from the 7- to 6-position, emphasizing the necessity of strategic substituent placement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
